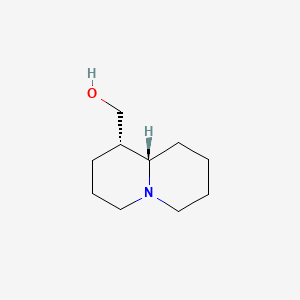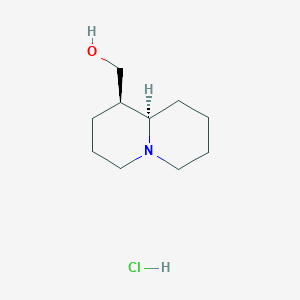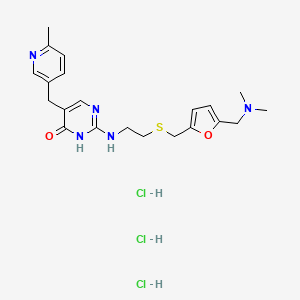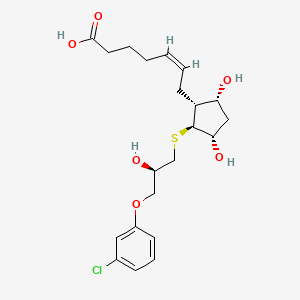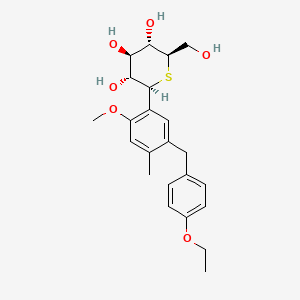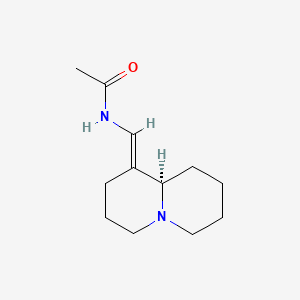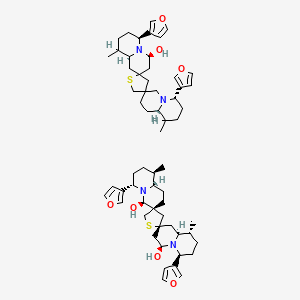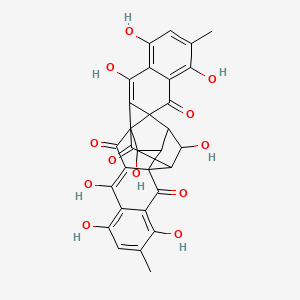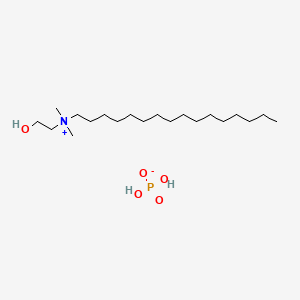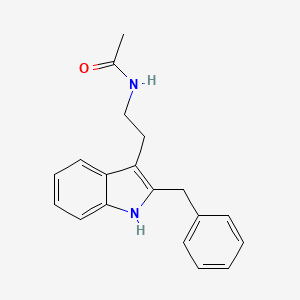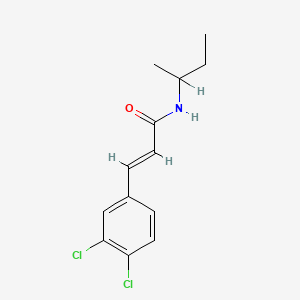
Pyrido(2,3-g)quinazolin-2-amine, 5,5a,6,7,8,9,9a,10-octahydro-6-propyl-, (5aS-trans)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinelorane is a chemical compound known for its role as a dopamine receptor agonist, specifically targeting the D2 and D3 receptors . It has been studied extensively for its effects on the central nervous system and its potential therapeutic applications in various neurological and psychiatric disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinelorane involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of a pyridine derivative with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of quinelorane follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Quineloran unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Quineloran kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Chinonderivaten führt.
Reduktion: Reduktionsreaktionen können Quinelorane in seine entsprechenden Aminderivate umwandeln.
Substitution: Quinelorane kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen am Molekül durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise ergibt die Oxidation typischerweise Chinonderivate, während die Reduktion Aminderivate erzeugt .
Wissenschaftliche Forschungsanwendungen
Quineloran hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung in Studien verwendet, die Dopaminrezeptoragonisten betreffen.
Biologie: Quineloran wird in der Forschung über Neurotransmittersysteme und deren Rolle bei Verhalten und neurologischen Funktionen eingesetzt.
Industrie: Quinelorane wird bei der Entwicklung neuer Arzneimittel verwendet, die auf Dopaminrezeptoren abzielen.
5. Wirkmechanismus
Quineloran entfaltet seine Wirkung, indem es an Dopamin-D2- und -D3-Rezeptoren bindet und diese aktiviert. Diese Aktivierung führt zu einer Reihe von intrazellulären Ereignissen, darunter die Hemmung der Adenylatcyclase-Aktivität, die die Spiegel von cyclischem Adenosinmonophosphat (cAMP) senkt. Dies wiederum beeinflusst verschiedene nachgeschaltete Signalwege, die an der Neurotransmission und neuronalen Aktivität beteiligt sind .
Ähnliche Verbindungen:
Quinpirol: Ein weiterer Dopaminrezeptoragonist mit ähnlichen pharmakologischen Eigenschaften.
Ropinirol: Wird zur Behandlung der Parkinson-Krankheit und des Restless-Legs-Syndroms eingesetzt.
Pramipexol: Ein Dopaminagonist, der bei Parkinson-Krankheit und anderen Bewegungsstörungen eingesetzt wird.
Einzigartigkeit von Quinelorane: Quinelorane ist einzigartig in seiner hohen Selektivität und Potenz für die D2- und D3-Rezeptoren, was es zu einem wertvollen Werkzeug in der Forschung und bei potenziellen therapeutischen Anwendungen macht. Seine unterschiedliche chemische Struktur ermöglicht auch spezifische Wechselwirkungen mit diesen Rezeptoren, wodurch es sich von anderen ähnlichen Verbindungen unterscheidet .
Wirkmechanismus
Quinelorane exerts its effects by binding to and activating dopamine D2 and D3 receptors. This activation leads to a series of intracellular events, including the inhibition of adenylate cyclase activity, which reduces the levels of cyclic adenosine monophosphate (cAMP). This, in turn, affects various downstream signaling pathways involved in neurotransmission and neuronal activity .
Vergleich Mit ähnlichen Verbindungen
Quinpirole: Another dopamine receptor agonist with similar pharmacological properties.
Ropinirole: Used in the treatment of Parkinson’s disease and restless legs syndrome.
Pramipexole: A dopamine agonist used for Parkinson’s disease and other movement disorders.
Uniqueness of Quinelorane: Quinelorane is unique in its high selectivity and potency for the D2 and D3 receptors, making it a valuable tool in research and potential therapeutic applications. Its distinct chemical structure also allows for specific interactions with these receptors, differentiating it from other similar compounds .
Eigenschaften
CAS-Nummer |
98524-57-3 |
|---|---|
Molekularformel |
C14H22N4 |
Molekulargewicht |
246.35 g/mol |
IUPAC-Name |
(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine |
InChI |
InChI=1S/C14H22N4/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12/h9-10,13H,2-8H2,1H3,(H2,15,16,17)/t10-,13-/m1/s1 |
InChI-Schlüssel |
TUFADSGTJUOBEH-ZWNOBZJWSA-N |
SMILES |
CCCN1CCCC2C1CC3=CN=C(N=C3C2)N |
Isomerische SMILES |
CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N |
Kanonische SMILES |
CCCN1CCCC2C1CC3=CN=C(N=C3C2)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LY-175877; LY175877; LY 175877 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


